

A Comparative Analysis of the Bioavailability of Commercially Available Organic Silicon Sources

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For Researchers, Scientists, and Drug Development Professionals

The essential role of silicon in various physiological processes, including bone formation and connective tissue health, has led to a growing interest in the bioavailability of different silicon supplements.^{[1][2]} This guide provides a comparative analysis of the bioavailability of common organic silicon sources, supported by experimental data, to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development in making informed decisions. The primary focus is on monomeric and stabilized forms of silicic acid, which are believed to be the most readily absorbed forms of silicon.^{[3][4]}

Quantitative Bioavailability Data

The bioavailability of silicon from various sources is most commonly assessed by measuring the concentration of silicon in serum and its excretion in urine following supplementation. The data presented below is compiled from a key comparative study by Sripanyakorn et al. (2009), which provides a head-to-head comparison of several silicon sources in healthy human subjects.^{[3][5]}

Table 1: Comparative Bioavailability of Different Silicon Sources

Silicon Source	Chemical Form	% of Dose Excreted in Urine (0-6h)	Peak Serum Si Concentration (µg/L)	Time to Peak Serum Concentration (hours)
Monomethylsilanetriol (MMST)	Organic, Monomeric	64%	Not explicitly stated, but rapid increase observed	~ 0.5
Orthosilicic Acid (OSA) Solution	Monomeric Silicic Acid	43%	~ 300 (above baseline)	~ 1.5
Choline-Stabilized Orthosilicic Acid (ch-OSA)	Stabilized Monomeric Silicic Acid	17%	~ 150 (above baseline)	~ 2.0
Colloidal Silica (CS)	Polymerized Silicic Acid	1%	Significant increase observed	~ 2.0
Green Beans	Food Source (likely OSA)	44%	Significant increase observed	~ 0.5
Bananas	Food Source	4%	Minor increase observed	Not clear
Alcohol-Free Beer	Food Source (likely OSA)	64%	~ 350 (above baseline)	~ 1.5
Magnesium Trisilicate (Antacid)	Inorganic Salt	4%	Significant increase observed	~ 4.0

Data sourced from Sripanyakorn et al. (2009).[\[3\]](#)[\[5\]](#)

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited for determining the bioavailability of silicon sources.

Human Bioavailability Study (Sripanyakorn et al., 2009)

This study utilized a randomized, crossover design to compare the absorption of silicon from eight different sources in healthy volunteers.[\[3\]](#)[\[5\]](#)

- Subjects: Healthy adult volunteers with normal renal function.[\[6\]](#)
- Study Design: A series of four crossover studies, where subjects consumed two different silicon sources separated by a one-week washout period.[\[3\]](#)[\[7\]](#)
- Interventions: Subjects ingested a single dose of one of the eight silicon sources after an overnight fast. The sources included Monomethylsilanetriol (MMST), Orthosilicic Acid (OSA) solution, Choline-Stabilized Orthosilicic Acid (ch-OSA), Colloidal Silica (CS), green beans, bananas, alcohol-free beer, and magnesium trisilicate.[\[3\]](#)[\[7\]](#)
- Sample Collection: Blood samples were collected at baseline and at regular intervals for up to 6 hours post-ingestion. Urine was collected for 6 hours post-ingestion.[\[6\]](#)
- Analytical Method: Total silicon concentrations in serum and urine were determined using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[\[3\]](#)[\[8\]](#)
 - Sample Preparation: Urine samples were diluted with 0.7% nitric acid.[\[8\]](#) Serum samples were also appropriately diluted prior to analysis.
 - Instrumentation: A Jobin Yvon 2000-2 ICP-OES (or similar) was used, equipped with a concentric nebulizer and cyclonic spray chamber.[\[8\]](#) The analytical wavelength for silicon was typically 251.611 nm.[\[9\]](#)[\[10\]](#)
- Bioavailability Assessment: Bioavailability was primarily assessed by calculating the percentage of the ingested silicon dose that was excreted in the urine over a 6-hour period.[\[3\]](#) Serum silicon concentration-time curves were also analyzed to determine the rate and extent of absorption.[\[5\]](#)

Choline-Stabilized Orthosilicic Acid (ch-OSA) Clinical Trial (Barel et al., 2005)

This randomized, double-blind, placebo-controlled study investigated the effects of ch-OSA supplementation on skin, nails, and hair, and also measured serum silicon levels as an indicator of bioavailability.[\[11\]](#)

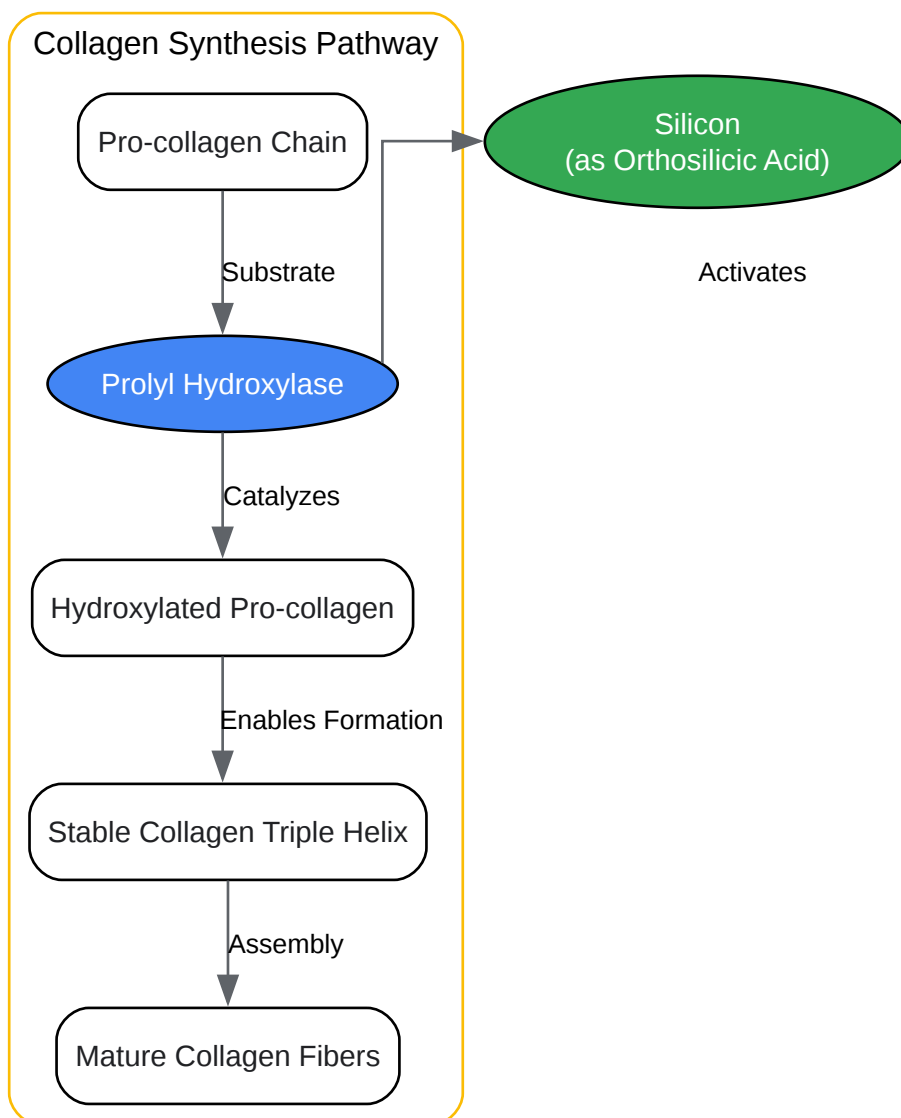
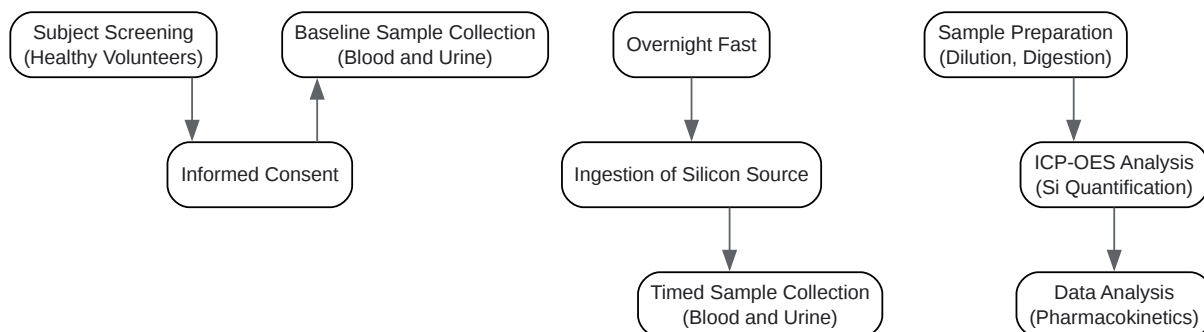
- Subjects: 50 women with photodamaged facial skin.[\[11\]](#)
- Study Design: Subjects were randomly assigned to receive either ch-OSA or a placebo for 20 weeks.[\[11\]](#)
- Intervention: Oral administration of 10 mg of elemental silicon per day in the form of ch-OSA pellets.[\[11\]](#)
- Sample Collection: Blood samples were collected at the beginning and end of the 20-week supplementation period.[\[11\]](#)
- Analytical Method: Serum silicon concentrations were measured. While the specific analytical method is not detailed in the abstract, ICP-OES or Graphite Furnace Atomic Absorption Spectrometry (GFAAS) are standard techniques for this purpose.[\[9\]](#)[\[12\]](#)
- Bioavailability Assessment: The increase in serum silicon concentration from baseline after 20 weeks of supplementation was used to confirm the bioavailability of ch-OSA.[\[11\]](#)

Signaling Pathways and Mechanisms of Action

Silicon, primarily in the form of orthosilicic acid, is known to play a role in the synthesis of collagen, a key structural protein in connective tissues.[\[1\]](#)[\[2\]](#)[\[13\]](#) The proposed mechanism involves the activation of prolyl hydroxylase, an enzyme crucial for the hydroxylation of proline residues in pro-collagen chains. This hydroxylation step is essential for the formation of stable collagen triple helices.[\[1\]](#)[\[14\]](#)

Experimental Workflow for Bioavailability Studies

The general workflow for a human bioavailability study of a silicon source is depicted below.



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